REACTION_CXSMILES
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[Br:1][C:2]1[CH:7]=[C:6](Cl)[CH:5]=[CH:4][C:3]=1[NH2:9].[C:10]([C:14]1[CH:19]=[CH:18][C:17]([S:20](Cl)(=[O:22])=[O:21])=[CH:16][CH:15]=1)([CH3:13])([CH3:12])[CH3:11].Cl.N1C=CC=C[CH:26]=1>>[Br:1][C:2]1[CH:7]=[C:6]([CH3:26])[CH:5]=[CH:4][C:3]=1[NH:9][S:20]([C:17]1[CH:18]=[CH:19][C:14]([C:10]([CH3:13])([CH3:12])[CH3:11])=[CH:15][CH:16]=1)(=[O:22])=[O:21]
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Name
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|
Quantity
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2.06 g
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Type
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reactant
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Smiles
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BrC1=C(C=CC(=C1)Cl)N
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Name
|
|
Quantity
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2.55 g
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Type
|
reactant
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Smiles
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C(C)(C)(C)C1=CC=C(C=C1)S(=O)(=O)Cl
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Name
|
|
Quantity
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100 mL
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Type
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reactant
|
Smiles
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Cl
|
Name
|
|
Quantity
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10 mL
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Type
|
reactant
|
Smiles
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N1=CC=CC=C1
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Control Type
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UNSPECIFIED
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Setpoint
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60 °C
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Conditions are dynamic
|
1
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Details
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See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
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After cooling to room temperature the reaction mixture
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Type
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EXTRACTION
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Details
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the product was extracted with ethyl acetate (3×50 mL)
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Type
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EXTRACTION
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Details
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The combined organic extract
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Type
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DRY_WITH_MATERIAL
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Details
|
was dried over MgSO4
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Type
|
CUSTOM
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Details
|
the solvent was evaporated
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Type
|
CUSTOM
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Details
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the crude product was purified by flash chromatography
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Name
|
|
Type
|
product
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Smiles
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BrC1=C(C=CC(=C1)C)NS(=O)(=O)C1=CC=C(C=C1)C(C)(C)C
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |